molecular formula C10H17NO2 B3053867 Ethyl 2-aminocyclohept-1-ene-1-carboxylate CAS No. 56661-91-7

Ethyl 2-aminocyclohept-1-ene-1-carboxylate

Cat. No.: B3053867
CAS No.: 56661-91-7
M. Wt: 183.25 g/mol
InChI Key: VPPALMOFQRWAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-aminocyclohept-1-ene-1-carboxylate is an organic compound with the molecular formula C10H17NO2. It is a derivative of cycloheptene, featuring an amino group and an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminocyclohept-1-ene-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of cycloheptanone with ethyl chloroformate in the presence of a base, followed by the introduction of an amino group through reductive amination. The reaction conditions typically include:

    Temperature: Moderate temperatures (20-40°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminocyclohept-1-ene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Nitro or nitroso derivatives

    Reduction Products: Alcohol derivatives

    Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

Ethyl 2-aminocyclohept-1-ene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-aminocyclohept-1-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Ethyl 2-aminocyclohept-1-ene-1-carboxylate can be compared with other similar compounds such as:

    Cycloheptanone derivatives: Differ in the functional groups attached to the cycloheptane ring.

    Amino esters: Vary in the length and structure of the carbon chain.

    Cycloalkene derivatives: Differ in the ring size and degree of unsaturation.

The uniqueness of this compound lies in its specific combination of an amino group and an ester group on a cycloheptene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-aminocycloheptene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)8-6-4-3-5-7-9(8)11/h2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPALMOFQRWAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614467
Record name Ethyl 2-aminocyclohept-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56661-91-7
Record name Ethyl 2-aminocyclohept-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-aminocyclohept-1-ene-1-carboxylate
Reactant of Route 2
Ethyl 2-aminocyclohept-1-ene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-aminocyclohept-1-ene-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-aminocyclohept-1-ene-1-carboxylate
Reactant of Route 5
Ethyl 2-aminocyclohept-1-ene-1-carboxylate
Reactant of Route 6
Ethyl 2-aminocyclohept-1-ene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.